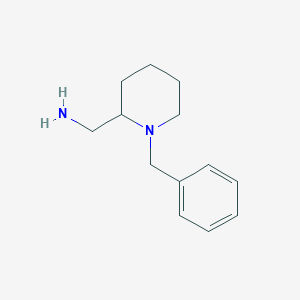

2-Aminomethyl-1-benzyl-piperidine

Overview

Description

Synthesis Analysis

The compound has been synthesized through various methods, including direct functionalization and cyclization reactions. Notably, piperidine derivatives, such as 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, have been synthesized and evaluated for their biological activities, indicating the significance of the 2-aminomethyl-1-benzyl-piperidine scaffold in medicinal chemistry (Sugimoto et al., 1990).

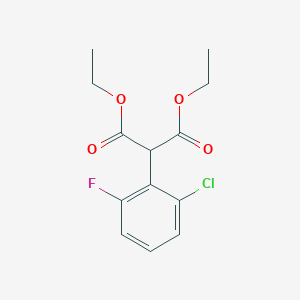

Molecular Structure Analysis

Detailed molecular structure analyses using techniques like FT-IR, FT-Raman, UV-Vis, and NMR have been conducted to determine the geometric parameters, vibrational assignments, and electronic properties of 2-aminomethyl-1-benzyl-piperidine derivatives. These studies offer insights into the conformational preferences and reactive sites of these molecules (Janani et al., 2020).

Chemical Reactions and Properties

The chemical reactivity and properties of 2-aminomethyl-1-benzyl-piperidine derivatives have been explored through various reactions, including [3 + 3] cyclizations and Suzuki–Miyaura coupling reactions. These studies demonstrate the versatility of the piperidine scaffold in synthesizing complex molecular architectures with potential pharmacological applications (Zhang et al., 2021).

Physical Properties Analysis

The physical properties of 2-aminomethyl-1-benzyl-piperidine and its derivatives, such as solubility, melting point, and crystal structure, have been characterized to facilitate their application in drug formulation and material science. Crystallographic studies have provided detailed insights into the solid-state arrangements and potential intermolecular interactions within these compounds (Sudhakar et al., 2005).

Chemical Properties Analysis

Investigations into the chemical properties of 2-aminomethyl-1-benzyl-piperidine have highlighted its reactivity and potential as a building block for the synthesis of a wide range of chemical entities. Studies on the electrophilic and nucleophilic sites, as well as the electronic characteristics of these molecules, support their utility in the design of novel compounds with desired biological activities (Kilic et al., 2008).

Scientific Research Applications

Nucleophilic Aromatic Substitution Reactions

Piperidine derivatives are known to undergo nucleophilic aromatic substitution reactions. For example, piperidine reacts with trinitrobenzene or dinitrobenzene to form nitro-piperidinobenzene compounds in high yields, showcasing the reactivity of piperidine rings in chemical synthesis (Pietra & Vitali, 1972).

Dipeptidyl Peptidase IV Inhibitors

Piperidine derivatives, including those similar to 2-Aminomethyl-1-benzyl-piperidine, play a significant role as dipeptidyl peptidase IV (DPP IV) inhibitors. These compounds are explored for their potential in treating type 2 diabetes mellitus by preserving incretin hormones that promote insulin secretion (Mendieta, Tarragó, & Giralt, 2011).

Antineoplastic Agents

Research on piperidine derivatives has identified compounds with promising antineoplastic (anticancer) properties. These derivatives have shown cytotoxic activities, potentially offering new avenues for cancer treatment (Hossain et al., 2020).

Tuberculosis Treatment

Piperazine, a structural relative of piperidine, is part of the development of new drugs for tuberculosis treatment. Macozinone, a piperazine-benzothiazinone derivative, is undergoing clinical studies for its efficacy against Mycobacterium tuberculosis (Makarov & Mikušová, 2020).

Chemokine CCR3 Receptor Antagonists

Small molecule antagonists based on piperidine and piperazine structures have been explored for their potential to treat allergic diseases by inhibiting the chemokine receptor CCR3. These compounds could offer new treatments for asthma, atopic dermatitis, and allergic rhinitis (Willems & IJzerman, 2009).

Future Directions

Piperidines are among the most important synthetic fragments for designing drugs . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . In the last several years, a lot of reviews concerning specific methods of pipiridine synthesis, functionalization, and their pharmacological application were published .

properties

IUPAC Name |

(1-benzylpiperidin-2-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2/c14-10-13-8-4-5-9-15(13)11-12-6-2-1-3-7-12/h1-3,6-7,13H,4-5,8-11,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKWRQRNCULDABS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(C1)CN)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70439969 | |

| Record name | 2-Aminomethyl-1-benzyl-piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70439969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Aminomethyl-1-benzyl-piperidine | |

CAS RN |

170701-98-1 | |

| Record name | 1-(Phenylmethyl)-2-piperidinemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=170701-98-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Aminomethyl-1-benzyl-piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70439969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1-benzylpiperidin-2-yl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(Benzo[d][1,3]dioxol-5-yl)benzoic acid](/img/structure/B67764.png)

![(S)-3-[bis(methoxycarbonyl)methyl]cyclopentanone](/img/structure/B67779.png)

![(3AS,6aR)-3a-methyltetrahydrofuro[3,4-d]oxazole-2,4-dione](/img/structure/B67783.png)